molecular formula C6H5ClF3N3 B13917406 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine CAS No. 89444-04-2

6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine

Cat. No.: B13917406
CAS No.: 89444-04-2
M. Wt: 211.57 g/mol
InChI Key: LRCKCWCEIJLSJX-UHFFFAOYSA-N
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Description

6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chlorine atom, a hydrazinyl group, and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine typically involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • 6-Chloro-3-hydrazinyl-2-(trifluoromethyl)pyridine
  • 3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine
  • 2,3,5-Trichloro-6-(trifluoromethyl)pyridine

Comparison: 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications .

Properties

CAS No.

89444-04-2

Molecular Formula

C6H5ClF3N3

Molecular Weight

211.57 g/mol

IUPAC Name

[6-chloro-3-(trifluoromethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C6H5ClF3N3/c7-4-2-1-3(6(8,9)10)5(12-4)13-11/h1-2H,11H2,(H,12,13)

InChI Key

LRCKCWCEIJLSJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)NN)Cl

Origin of Product

United States

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